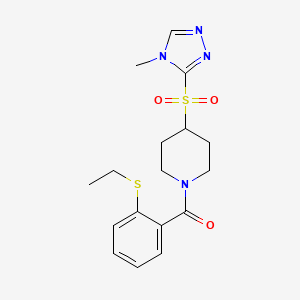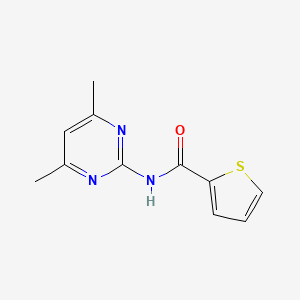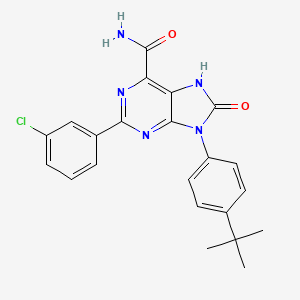![molecular formula C20H18Cl2N2O4 B2355832 1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034305-79-6](/img/structure/B2355832.png)
1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]oxazole moiety linked to a piperidine ring, which is further connected to a dichlorophenoxy ethanone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzo[d]oxazole: The benzo[d]oxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Piperidine Derivatization: The piperidine ring is functionalized by reacting with an appropriate halogenated compound to introduce the desired substituents.
Coupling Reaction: The benzo[d]oxazole derivative is then coupled with the piperidine derivative using a suitable coupling agent, such as a carbodiimide, to form the intermediate product.
Final Coupling: The intermediate product is reacted with 2,4-dichlorophenoxy acetic acid or its derivative under basic conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone: Similar structure with a benzo[d]thiazole moiety instead of benzo[d]oxazole.
1-(4-(Benzo[d]imidazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone: Contains a benzo[d]imidazole ring instead of benzo[d]oxazole.
Uniqueness: 1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is unique due to the presence of the benzo[d]oxazole moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c21-13-5-6-17(15(22)11-13)26-12-19(25)24-9-7-14(8-10-24)27-20-23-16-3-1-2-4-18(16)28-20/h1-6,11,14H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWOONOZRKSPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)

![1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2355755.png)


![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2355761.png)

![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)

![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)


![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)
